molecular formula C17H16BrClN2O3 B1390070 N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide CAS No. 1138443-66-9

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide

Cat. No.: B1390070
CAS No.: 1138443-66-9
M. Wt: 411.7 g/mol
InChI Key: KRSMIMMMSIVFSP-UHFFFAOYSA-N
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Description

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide (CAS: 1138443-66-9) is a synthetic organic compound with the molecular formula C₁₇H₁₆BrClN₂O₃ and a molecular weight of 411.7 g/mol . Its structure features:

  • A 2-chlorophenoxy group attached to the propanamide backbone.
  • A 2-bromoacetyl moiety linked to the para position of the aniline ring. The Smiles notation is CC(Oc1ccccc1Cl)C(=O)Nc1ccc(NC(=O)CBr)cc1, highlighting its distinct substitution pattern .

Properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-11(24-15-5-3-2-4-14(15)19)17(23)21-13-8-6-12(7-9-13)20-16(22)10-18/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMIMMMSIVFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)CBr)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amide derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H16BrClN2O3, indicating the presence of bromine (Br), chlorine (Cl), and nitrogen (N) in its structure. Its unique combination of functional groups contributes to its biological activity, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide may exhibit anticancer properties. The mechanism involves the compound's ability to interfere with cellular processes that lead to tumor growth.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic pathways.

  • Case Study : In a study examining various bromoacetyl derivatives, compounds with similar structures were found to exhibit significant antibacterial activity against Gram-positive bacteria . This suggests that this compound could be investigated further for antimicrobial applications.

Proteomics Research

This compound is utilized in proteomics research, particularly in labeling proteins for analysis. The bromoacetyl group is known for its ability to react with nucleophilic side chains in proteins, facilitating the study of protein interactions and functions.

  • Application Example : In proteomic studies, this compound can be used as a labeling reagent to track protein modifications or interactions in various biological systems .

Mechanism of Action

The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Name Key Structural Features Molecular Weight CAS Number Reference
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide Lacks bromoacetyl; has primary amine on phenyl ring 290.75 Not provided
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Fluorine at meta position; additional Cl on phenoxy ring 343.18 1020056-48-7
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide Bromoacetyl with fluorophenylmethyl substituent; no chlorophenoxy 271.15 1119451-51-2
N-(4-benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide Benzoyl group on phenyl ring; dichlorophenoxy substituent 414.28 903091-49-6
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide (Compound 252) Sulfonyl and propenyl groups; bromoacetyl Not provided Not provided

Key Observations :

  • The bromoacetyl group in the target compound distinguishes it from non-brominated analogs (e.g., ).
  • Substitutions on the phenoxy ring (e.g., 2,4-dichloro in , benzoyl in ) alter steric and electronic properties.

Pharmacological and Reactivity Profiles

Bromoacetyl Derivatives (Target Compound vs. ):
  • Target Compound : The bromoacetyl group may act as an alkylating agent , targeting nucleophilic residues (e.g., cysteine) in enzymes, making it a candidate for covalent drug design .
  • Compound 252 (): The sulfonyl group introduces polarity, likely reducing membrane permeability compared to the target compound.
Chlorophenoxy Propanamides (Target Compound vs. ):
Sulfonamide Derivatives ( vs. Target Compound):
  • Sulfonamides (e.g., (2R)-2-{4-[(2-chlorophenyl)sulfonyl]amino}phenyl-propanamide in ) exhibit CXCR2 antagonism with IC₅₀ values of 40–60 nM. The target compound’s bromoacetyl group may confer distinct mechanistic pathways, such as irreversible enzyme inhibition.

Physical Properties and Stability

  • Molecular Weight : The target compound (411.7 g/mol) is heavier than analogs like (271.15 g/mol), impacting solubility and pharmacokinetics.
  • Lipophilicity: Bromine and chlorine atoms increase logP compared to non-halogenated analogs, favoring membrane permeability but risking metabolic instability.
  • Reactivity : The bromoacetyl group’s lability may necessitate stabilization in formulation, unlike sulfonamides () or benzoyl derivatives ().

Biological Activity

N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The molecular formula of this compound is C17_{17}H16_{16}BrClN2_2O3_3. The compound features a bromoacetyl group that is known to influence biological activity, particularly in terms of enzyme inhibition and receptor interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The presence of halogen atoms increases lipophilicity, facilitating the compounds' penetration through cell membranes, which is crucial for their antimicrobial efficacy .

Antiproliferative Activity

Antiproliferative effects have been observed with related compounds. For instance, a study on 2-(4-bromobenzyl)-tethered derivatives indicated that certain analogues showed potent antiproliferative activity against cancer cell lines such as FaDu cells (IC50 = 1.73 μM). These compounds induced apoptosis and inhibited cell migration, suggesting their potential as anticancer agents .

The mechanism behind the antiproliferative activity often involves the inhibition of topoisomerases and the induction of oxidative stress leading to cell cycle arrest. Specifically, compounds similar to this compound have been shown to activate pathways leading to increased levels of cleaved caspase-3, indicating apoptosis .

Anti-inflammatory Activity

In addition to antimicrobial and antiproliferative properties, some derivatives exhibit anti-inflammatory effects. For example, selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 has been reported in related compounds. This selectivity is beneficial as it reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various chloroacetamide derivatives highlighted that those with para-substituted phenyl rings demonstrated superior activity against MRSA and other pathogens due to their structural characteristics promoting interaction with bacterial receptors .
  • Cancer Cell Line Studies : Research involving 4-amino aryl/alkyl derivatives revealed that modifications at specific sites led to enhanced cytotoxicity against breast cancer cells (MCF-7), showcasing the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. How can the synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Use high-purity starting materials, such as 4-aminophenyl derivatives, and optimize bromoacetylation under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C to minimize side reactions). Evidence from similar propanamide syntheses shows yields >70% when using stoichiometric Hünig’s base (DIPEA) to deprotonate intermediates .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >97% purity, as demonstrated for structurally related compounds .
  • Characterization : Validate each step via 1^1H/13^{13}C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and HRMS to confirm molecular ion peaks .

Q. What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H NMR for aromatic protons (integration ratios) and coupling constants (e.g., J=8.5J = 8.5 Hz for adjacent aryl protons). 13^{13}C NMR should confirm carbonyl (C=O) and bromoacetyl (C-Br) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to detect [M+H]+^+ ions with mass accuracy <5 ppm. For example, a compound with molecular formula C17_{17}H15_{15}BrClN2_2O3_3 should show m/z ≈ 433.98 .
  • HPLC : Apply reverse-phase chromatography (e.g., 90:10 acetonitrile/water) with UV detection (λ = 254 nm) to verify purity >95% .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Recrystallize the compound from a mixed solvent system (e.g., ethyl acetate/hexane) to obtain single crystals. For brominated analogs, cooling rates of 0.5°C/hour enhance crystal quality .
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure bond angles and torsion angles. For example, the C-Br bond length in related structures is ~1.93 Å, confirming sp3^3 hybridization .
  • Refinement : Apply SHELXL-97 to refine the structure, achieving R-factors <0.05. This clarifies spatial arrangements of the chlorophenoxy and bromoacetyl groups .

Q. What strategies are used to establish structure-activity relationships (SAR) for antichlamydial or anticancer activity?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents like trifluoromethyl (CF3_3) or pyridinyl sulfonyl groups (see and ). Test bioactivity to identify critical moieties (e.g., bromoacetyl enhances electrophilic reactivity for enzyme inhibition) .
  • Biological Assays : Use MIC (minimal inhibitory concentration) assays against Bacillus subtilis (e.g., MIC = 1.95 µg/mL for active derivatives) or cell viability assays (e.g., IC50_{50} in cancer cell lines) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like FabI enoyl-ACP reductase. Energy scores <−8 kcal/mol suggest strong interactions .

Q. How can conflicting biological activity data between studies be systematically addressed?

Methodological Answer:

  • Standardize Assays : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence .
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values with ≥3 replicates. Use nonlinear regression (GraphPad Prism) to calculate confidence intervals .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, chlorophenoxy derivatives consistently show higher activity than fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide
Reactant of Route 2
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N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.